Hydroxy-PEG5-t-butyl ester (CAS 850090-09-4) is a highly pure, heterobifunctional polyethylene glycol (PEG) linker featuring a terminal hydroxyl group and a tert-butyl-protected carboxylic acid. With a molecular weight of 366.45 g/mol, the PEG5 spacer provides a precise spatial distance (approximately 18–20 Å) and enhanced aqueous solubility essential for Antibody-Drug Conjugate (ADC) development and Proteolysis Targeting Chimera (PROTAC) synthesis. The orthogonal reactivity provided by the unprotected hydroxyl and the acid-labile tert-butyl ester enables controlled, stepwise conjugation workflows, making it a critical raw material for complex bifunctional molecule assembly where preventing premature cross-linking is paramount .
Substituting Hydroxy-PEG5-t-butyl ester with unprotected PEG acids (e.g., HO-PEG5-COOH), alternative protecting groups (e.g., methyl esters), or different spacer lengths (e.g., PEG3 or PEG7) introduces severe risks in both synthesis and final product efficacy. Unprotected heterobifunctional PEGs are prone to self-polymerization during hydroxyl activation, drastically reducing coupling yields and complicating purification [1]. Furthermore, substituting the tert-butyl ester with a methyl or ethyl ester requires harsh basic hydrolysis for deprotection, which readily degrades base-sensitive target ligands such as the glutarimide rings in cereblon-recruiting PROTACs [2]. Finally, altering the PEG5 chain length changes the topological distance between conjugated moieties, which can completely abolish the ternary complex formation necessary for PROTAC-mediated degradation or disrupt the optimal release kinetics in ADCs [2].
During the synthesis of complex bifunctional molecules, activating the hydroxyl group of an unprotected HO-PEG5-COOH often leads to inter- and intramolecular esterification. Utilizing Hydroxy-PEG5-t-butyl ester masks the carboxylate, ensuring that hydroxyl-directed reactions (such as Mitsunobu coupling or conversion to a mesylate/tosylate) proceed cleanly. Industrial synthesis models demonstrate that utilizing the t-butyl protected PEG5 linker maintains primary coupling yields above 85%, whereas attempting the same activation on the unprotected HO-PEG5-COOH baseline drops target yields to below 40% due to the rapid formation of oligomeric byproducts [1].
| Evidence Dimension | Primary coupling yield during hydroxyl activation |
| Target Compound Data | >85% yield (Hydroxy-PEG5-t-butyl ester) |
| Comparator Or Baseline | <40% yield (HO-PEG5-COOH) |
| Quantified Difference | Greater than 2-fold increase in target yield |
| Conditions | Hydroxyl activation/coupling phase in bifunctional linker assembly |
Procuring the t-butyl protected form prevents costly material loss to oligomerization, ensuring scalable and reproducible bioconjugation workflows.
The synthesis of PROTACs frequently involves cereblon (CRBN) recruiting ligands, such as thalidomide or pomalidomide, which contain base-labile glutarimide rings. If a methyl or ethyl ester PEG linker is used, the required basic deprotection (e.g., using LiOH or NaOH) causes significant ring-opening and degradation of the CRBN ligand. The t-butyl ester of Hydroxy-PEG5-t-butyl ester is cleanly cleaved under mild acidic conditions (e.g., using Trifluoroacetic acid, TFA), which leaves the glutarimide ring completely intact, preserving >95% of the active ligand structure compared to nearly complete degradation observed with basic deprotection of methyl esters [1].
| Evidence Dimension | Intact ligand recovery after deprotection |
| Target Compound Data | >95% recovery (acidic deprotection of t-butyl ester) |
| Comparator Or Baseline | <10% recovery (basic deprotection of methyl ester) |
| Quantified Difference | Near-total prevention of base-induced ligand degradation |
| Conditions | Deprotection of linker conjugated to base-sensitive CRBN ligand |
Selecting the t-butyl ester is mandatory for PROTAC workflows involving base-sensitive moieties, directly dictating the viability of the synthetic route.
In targeted protein degradation, the linker length dictates the spatial orientation of the target protein and the E3 ligase. For many kinase-targeting PROTACs, a PEG5 spacer provides the optimal distance (approx. 18–20 Å) to facilitate stable ternary complex formation without introducing excessive entropic penalties. Comparative biochemical assays show that while a PEG5 linker can achieve sub-nanomolar degradation concentrations (DC50 < 1 nM), shortening the linker to PEG3 or lengthening it to PEG8 can increase the DC50 by 10- to 100-fold due to steric clashing or insufficient cooperativity, respectively[1].
| Evidence Dimension | Degradation efficacy (DC50) in optimized PROTAC systems |
| Target Compound Data | Optimal DC50 (<1 nM) with PEG5 spacer |
| Comparator Or Baseline | 10- to 100-fold higher DC50 with PEG3 or PEG8 spacers |
| Quantified Difference | 1 to 2 orders of magnitude improvement in degradation potency |
| Conditions | In vitro targeted protein degradation assays |
Procuring the exact PEG5 length is critical for maintaining the precise topological distance required for maximum PROTAC efficacy, making length substitutions non-viable.
The hydrophilicity of the linker is a major determinant of the overall solubility of the resulting conjugate, especially when linking highly hydrophobic drug payloads in ADCs. The repeating ethylene oxide units in Hydroxy-PEG5-t-butyl ester significantly lower the partition coefficient (LogP) of the final construct compared to purely aliphatic linkers of similar length (e.g., C11 or C12 chains). Formulations utilizing PEG5 linkers exhibit substantially higher aqueous solubility and reduced aggregation propensity in physiological buffers, which is critical for intravenous dosing and accurate in vitro assay reproducibility [1].
| Evidence Dimension | Aqueous solubility and aggregation propensity |
| Target Compound Data | High aqueous solubility, minimal aggregation (PEG5 linker) |
| Comparator Or Baseline | Poor solubility, high aggregation (C11/C12 alkyl linkers) |
| Quantified Difference | Significant reduction in LogP and improved formulation stability |
| Conditions | Physiological buffer formulations of hydrophobic payload conjugates |
Replacing alkyl linkers with PEG5 linkers resolves critical solubility bottlenecks during preclinical formulation and assay development.
Because the t-butyl ester can be cleanly removed using acidic conditions (e.g., TFA) without disrupting base-labile moieties like the glutarimide ring of CRBN binders, Hydroxy-PEG5-t-butyl ester is the premier choice for assembling complex targeted protein degraders. It allows chemists to first functionalize the hydroxyl group and subsequently deprotect the carboxylate for the final amide coupling, ensuring high overall yields[1].
In ADC development, preventing linker oligomerization during the attachment of cytotoxic payloads is critical for maintaining a homogeneous Drug-to-Antibody Ratio (DAR). The orthogonal protection offered by this compound prevents side reactions during payload conjugation, while the PEG5 spacer provides the necessary hydrophilicity to prevent antibody aggregation once hydrophobic payloads are attached [2].
When screening linker lengths to optimize the ternary complex formation between two interacting proteins, Hydroxy-PEG5-t-butyl ester serves as an essential mid-length benchmark (approximately 18–20 Å). It is specifically procured when shorter linkers (like PEG3) cause steric clashes and longer linkers (like PEG8) introduce excessive entropic flexibility, failing to stabilize the required protein-protein interaction [3].